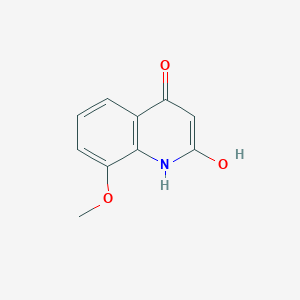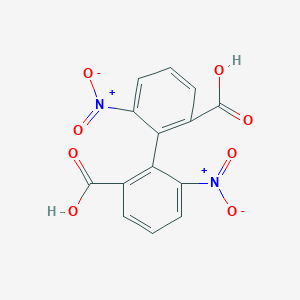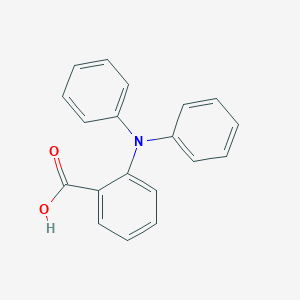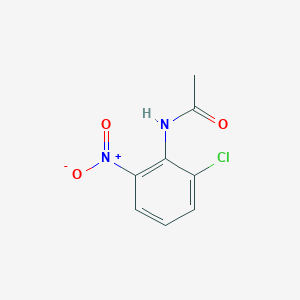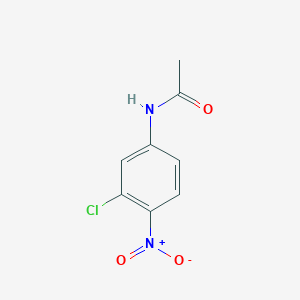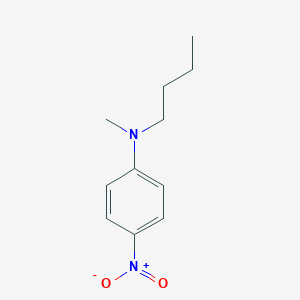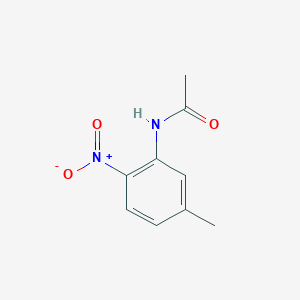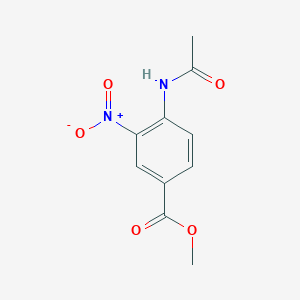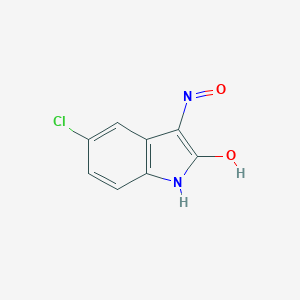![molecular formula C20H24N2 B189188 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 165894-00-8](/img/structure/B189188.png)
2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C20H24N2 . It has an average mass of 292.418 Da and a monoisotopic mass of 292.193939 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, involves various methods. One common method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole is based on the heterocyclic dilactam 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione . The structure includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a pyrazine ring .Chemical Reactions Analysis
Pyrrole derivatives, including 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Aplicaciones Científicas De Investigación
Luminescent Polymers : A study by Zhang and Tieke (2008) investigated polymers containing the pyrrolo[3,4-c]pyrrole unit, demonstrating strong fluorescence and solubility in organic solvents. These properties suggest potential applications in organic optoelectronics (Zhang & Tieke, 2008).
Conducting Polymers : Sotzing et al. (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, exhibiting low oxidation potentials and stability in the conducting form, indicating applications in electronic devices (Sotzing et al., 1996).
Synthesis of Bioactive Compounds : Martín-Santos et al. (2012) explored the synthesis of 3,4-disubstituted pyrroles, which are important for constructing bioactive compounds like tetraporphyrines (Martín-Santos et al., 2012).
Symmetrically Substituted Diketopyrrolopyrrole Derivatives : Zhang et al. (2014) synthesized diketopyrrolopyrrole derivatives under mild conditions, potentially useful in organic optoelectronics and biological systems due to increased water solubility (Zhang et al., 2014).
Direct Polyarylation of Pyrrole Derivatives : Zhao et al. (2013) studied the direct polyarylation of pyrrole derivatives, yielding 2,5-diarylpyrroles with potential applications in the synthesis of complex organic compounds (Zhao et al., 2013).
N-(2-azetidinonyl) 2,5-disubstituted Pyrroles : Bandyopadhyay et al. (2013) developed a green method to synthesize N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which are important in medicinal chemistry and drug discovery (Bandyopadhyay et al., 2013).
Photoluminescent Conjugated Polymers : Beyerlein and Tieke (2000) described π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, suitable for electronic applications due to their photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Neutral Anion Receptors : Anzenbacher et al. (2000) used pyrrole derivatives to create neutral anion receptors with enhanced affinities, indicating potential applications in sensor technologies (Anzenbacher et al., 2000).
Synthesis of Pyrrolo[3,4-d][1,2]diazepines : Kharaneko and Bogza (2013) reported on the synthesis of pyrrolo[3,4-d][1,2]diazepines, a rare and little-studied heterocyclic analog with potential in medicinal compound design (Kharaneko & Bogza, 2013).
Anionic Supramolecular Polymer : Gale et al. (2002) synthesized compounds containing pyrrole units that form polyanionic chains via hydrogen bonds, suggesting applications in the field of supramolecular chemistry (Gale et al., 2002).
Propiedades
IUPAC Name |
2,5-dibenzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-7-17(8-4-1)11-21-13-19-15-22(16-20(19)14-21)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWRNULNYFSFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610829 | |
| Record name | 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
165894-00-8 | |
| Record name | 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



